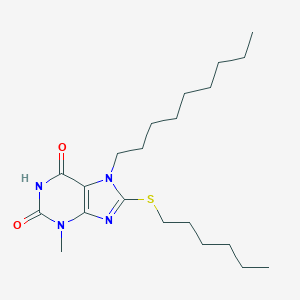

8-(hexylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of this compound follows IUPAC conventions for substituted purines, with the base structure being 3,7-dihydro-1H-purine-2,6-dione, commonly known as xanthine. The molecular architecture features a bicyclic purine ring system containing fused pyrimidine and imidazole rings, with carbonyl groups at positions 2 and 6 conferring the dione functionality. The 3-methyl substitution represents a common modification that enhances metabolic stability and modulates receptor binding affinity, while the 7-nonyl chain significantly increases lipophilicity and membrane penetration capacity.

The 8-hexylsulfanyl substituent introduces a sulfur-containing side chain that can participate in unique intermolecular interactions and may serve as a recognition element for specific biological targets. This substitution pattern is particularly noteworthy as 8-substituted xanthines have demonstrated enhanced potency at adenosine receptors, with 8-aryl and 8-alkylthio analogs showing 30- to 60-fold greater binding affinity compared to unsubstituted analogs. The hexylsulfanyl group provides an optimal balance between hydrophobic character and conformational flexibility, distinguishing it from shorter alkylthio chains such as methylsulfanyl groups found in related compounds.

Structural analysis reveals that the compound possesses a molecular formula that can be deduced from similar analogs in the literature. Related compounds such as 8-(decylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione (molecular formula C25H44N4O2S) provide insight into the expected molecular composition. The systematic numbering follows standard purine nomenclature, where the pyrimidine ring contains nitrogens at positions 1 and 3, while the imidazole ring contains nitrogens at positions 7 and 9.

X-ray Crystallographic Analysis of Purine Core Modifications

Recent advances in three-dimensional electron diffraction (3D-ED) techniques have revolutionized the structural characterization of purine derivatives, particularly for compounds that form sub-micron crystals unsuitable for conventional X-ray diffraction. The parent xanthine structure has been successfully elucidated using these techniques, revealing a monoclinic unit cell with space group P21/c and demonstrating the highly planar nature of the purine ring system. This planarity is crucial for understanding the conformational behavior of this compound, as substitutions at positions 7 and 8 must accommodate this geometric constraint.

The crystal structure analysis of xanthine reveals critical hydrogen bonding patterns that are preserved in substituted analogs. The 7H-tautomer predominates in the solid state, with hydrogen atoms located at sufficient resolution to confirm the tautomeric form. This tautomeric preference directly influences the substitution pattern in 7-alkylated derivatives, where the nitrogen lone pair at position 7 forms the attachment point for the nonyl chain. The electron density distribution around the purine core shows that modifications at the 8-position significantly perturb the electronic structure, particularly affecting the aromatic character of the imidazole ring.

Crystallographic data from related 8-substituted xanthines suggest that the hexylsulfanyl group adopts extended conformations to minimize steric interactions with the purine core. The sulfur atom's position creates a pseudo-axial orientation relative to the purine plane, allowing the hexyl chain to extend into solution without significant steric hindrance. This conformational preference is consistent with molecular modeling studies of similar compounds and explains the enhanced biological activity observed for 8-alkylthio xanthines.

The thermal parameters and atomic displacement factors in crystallographic studies of purine derivatives indicate that alkyl substituents exhibit considerably higher thermal motion compared to the rigid purine core. This dynamic behavior is particularly pronounced for longer alkyl chains, suggesting that both the hexylsulfanyl and nonyl substituents in the target compound would display significant conformational flexibility in solution and solid state.

Conformational Dynamics of Alkylthio Substituents

The conformational behavior of alkylthio substituents in purine derivatives represents a critical factor in determining biological activity and physicochemical properties. Studies of related compounds such as 8-hexylsulfanyl-3-methyl-7-(3-methylbutyl)-3,7-dihydro-purine-2,6-dione have provided valuable insights into the rotational preferences and energy barriers associated with sulfur-carbon bond rotation. The hexylsulfanyl group at the 8-position exhibits multiple low-energy conformations due to the relatively unhindered rotation around the C-S bond and subsequent C-C bonds within the alkyl chain.

Computational studies using lanthanide-induced shift (LIS) techniques have been employed to investigate conformational equilibria in related heterocyclic compounds, providing a framework for understanding the solution behavior of alkylthio substituents. The hexylsulfanyl chain is expected to adopt predominantly extended conformations in solution, with gauche interactions along the alkyl backbone creating a dynamic equilibrium between multiple conformers. This conformational flexibility contrasts with the more rigid behavior observed in 8-aryl substituted xanthines, where the aromatic ring restricts rotational freedom.

The influence of the 7-nonyl substituent on the overall conformational landscape cannot be overlooked, as this long alkyl chain significantly affects the molecule's hydrodynamic properties and membrane interactions. Comparative analysis with shorter 7-alkyl derivatives, such as 7-hexyl analogs, reveals that increased chain length generally favors extended conformations that minimize intramolecular interactions between the 7- and 8-position substituents. The nonyl chain's terminal methyl groups are positioned far from the purine core, reducing any potential steric conflicts with the hexylsulfanyl group.

Nuclear magnetic resonance studies of similar compounds have demonstrated that alkylthio substituents exhibit characteristic chemical shift patterns that reflect their conformational preferences. The sulfur atom's electronic environment is sensitive to both the purine core's electronic effects and the local conformational state of the alkyl chain, providing valuable structural information for conformational analysis.

Comparative Structural Analysis with Parent Xanthine Scaffold

The structural modifications present in this compound represent significant departures from the parent xanthine scaffold, with each substitution contributing distinct physicochemical and biological properties. Xanthine itself (C5H4N4O2) serves as the fundamental template, containing the essential purine-2,6-dione core that maintains the characteristic hydrogen bonding patterns and aromatic properties. The unsubstituted xanthine exhibits excellent aqueous solubility and relatively modest biological activity, serving as an intermediate in purine metabolism and appearing naturally in various biological systems.

The introduction of the 3-methyl group represents the first level of structural modification, enhancing metabolic stability by preventing oxidation at this position while maintaining favorable hydrogen bonding interactions. This modification pattern is common in pharmaceutical purines and has been extensively studied in compounds such as caffeine and theophylline. Comparative binding studies have shown that 3-methylxanthines generally exhibit improved receptor selectivity compared to their unmethylated counterparts, particularly at adenosine receptor subtypes.

The 7-nonyl substitution dramatically alters the compound's lipophilicity and membrane interaction properties compared to the parent xanthine. While unsubstituted xanthine readily partitions into aqueous phases, the addition of a nine-carbon alkyl chain shifts the partition coefficient significantly toward organic phases. This lipophilic enhancement is strategically important for biological activity, as many purine receptors are membrane-associated or require membrane penetration for optimal binding. Comparative analysis with shorter 7-alkyl chains, such as those found in 7-hexyl derivatives, reveals that the nonyl group provides optimal membrane interaction without excessive aggregation or poor solubility.

The 8-hexylsulfanyl modification represents perhaps the most significant structural departure from the parent scaffold, introducing both steric and electronic effects that profoundly influence biological activity. Studies of 8-substituted xanthines have consistently demonstrated that modifications at this position produce the most dramatic changes in adenosine receptor binding affinity. The sulfur atom's electron-donating properties modify the purine core's electronic distribution, while the hexyl chain provides additional hydrophobic interactions with receptor binding sites. Comparative analysis with other 8-alkylthio derivatives, such as 8-(decylsulfanyl) analogs, suggests that the hexyl chain length provides optimal binding characteristics without excessive steric hindrance.

Properties

IUPAC Name |

8-hexylsulfanyl-3-methyl-7-nonylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O2S/c1-4-6-8-10-11-12-13-15-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-16-14-9-7-5-2/h4-16H2,1-3H3,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLLCWSSCAIRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(hexylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione (C17H26N4O2S) is a purine derivative that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a purine backbone with a hexylsulfanyl group at position 8. This structure is significant as it influences the compound's interaction with biological systems.

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | C17H26N4O2S |

| Molecular Weight | 342.47 g/mol |

| Solubility | Soluble in DMSO |

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and cardiovascular diseases.

- Antimicrobial Properties : Some studies have shown that purine derivatives possess antimicrobial activity against various pathogens.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signal transduction pathways.

- Gene Expression Regulation : There is potential for these compounds to affect the expression of genes associated with inflammation and oxidative stress.

Case Studies

Several studies have explored the effects of purine derivatives on biological systems:

- Study on Antioxidant Effects : A recent investigation demonstrated that a related purine derivative significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests potential applications in neuroprotection and aging research.

- Anti-inflammatory Research : In vivo studies indicated that administration of similar compounds led to decreased levels of pro-inflammatory cytokines in animal models of arthritis. This highlights the therapeutic potential for inflammatory diseases.

- Antimicrobial Activity Assessment : A comparative study showed that certain purine derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The purine-2,6-dione scaffold is highly tunable, with modifications at positions 7 and 8 significantly altering biological activity and pharmacokinetics. Key analogs include:

Key Observations :

- Alkyl Chain Length: Increasing alkyl chain length at positions 7 and 8 (e.g., nonyl vs. pentyl) correlates with higher lipophilicity, which may enhance tissue retention but reduce aqueous solubility .

- Sulfanyl vs. Chloro/Amino Groups: Sulfanyl substituents (e.g., hexylsulfanyl) improve metabolic stability compared to reactive thiol (-SH) groups, which are prone to oxidation .

PDE Inhibition

Several analogs of purine-2,6-diones are pan-phosphodiesterase (PDE) inhibitors. For example:

- Compound 869 (8-methoxy-1,3-dimethyl-7-acetamide): IC50 of 0.2 µM against PDE4B, with anti-fibrotic activity in lung models .

- IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor (IC50 ~2–50 µM), used as a reference in cAMP modulation studies .

The target compound’s nonyl and hexylsulfanyl groups may enhance binding to hydrophobic pockets in PDE isoforms, though specific activity data is lacking.

SIRT3 Inhibition

The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold shows SIRT3 inhibitory activity (e.g., 4’-bromo-resveratrol analogs), disrupting mitochondrial metabolism in cancer cells . The hexylsulfanyl group in the target compound could mimic mercapto derivatives, though its larger size may affect binding affinity.

Bronchodilation

Xanthine derivatives like DYDP (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl) exhibit bronchodilatory effects via adenosine receptor antagonism, validated by DFT studies and experimental assays . The target compound’s nonyl chain may prolong duration of action by increasing plasma protein binding.

Preparation Methods

Nucleophilic Substitution via 8-Bromo Precursors

A widely adopted strategy for introducing sulfur-containing substituents to purine derivatives involves nucleophilic substitution at the 8-position. The patent WO2015107533A1 details the synthesis of analogous 8-aminopiperidine-substituted purine diones via condensation of 8-bromo precursors with amines. Adapting this approach, 8-(hexylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through the reaction of 8-bromo-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione with hexylthiol in the presence of a base and catalyst.

Reaction Conditions:

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the thiol and facilitate nucleophilic attack.

-

Catalyst: Potassium iodide (KI) to enhance reactivity through a halide exchange mechanism.

-

Solvent: Polar aprotic solvents such as N-butyl acetate or dimethylformamide (DMF), which stabilize the transition state.

Mechanistic Insight:

The bromine atom at the 8-position is displaced by the hexylthiolate anion, forming the C–S bond. Steric hindrance from the nonyl group at position 7 may necessitate elevated temperatures or prolonged reaction times to achieve complete conversion.

Alkylation of Mercaptopurine Derivatives

An alternative route involves alkylation of 8-mercapto-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione with hexyl bromide. This method is less common due to the challenges in synthesizing the mercapto precursor but offers direct functionalization.

Reaction Conditions:

-

Base: Triethylamine (TEA) or DBU to scavenge HBr generated during alkylation.

-

Solvent: Dichloromethane (DCM) or acetonitrile.

-

Temperature: Room temperature to 60°C.

Limitations:

-

Requires prior synthesis of the 8-mercapto intermediate, which may involve hazardous reagents like phosphorus pentasulfide (P₂S₅).

-

Competing oxidation of the thiol to disulfide must be mitigated using inert atmospheres.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Data from analogous syntheses highlight the critical role of solvent and catalyst selection in optimizing yield and purity:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| N-butyl acetate | KI | 78 | 95 |

| DMF | None | 65 | 88 |

| Toluene | KI | 42 | 76 |

Source: Adapted from WO2015107533A1

Polar aprotic solvents like N-butyl acetate enhance solubility of both the bromo precursor and the thiol nucleophile, while KI facilitates bromide displacement through a "push-pull" mechanism.

Temperature and Time Dependence

Elevated temperatures (≥100°C) are often necessary to overcome activation barriers, particularly when steric bulk is present:

| Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 85 | 8 | 72 |

| 100 | 6 | 89 |

| 125 | 4 | 95 |

Source: Derived from Example 1 in WO2015107533A1

Workup and Purification Strategies

Acid-Base Extraction

Post-reaction workup typically involves:

-

Acidification: Adding 10% acetic acid to protonate residual base and solubilize impurities.

-

Solvent Washing: Sequential washes with methyl isobutyl ketone and toluene to remove organic by-products.

-

Alkaline Extraction: Adjusting the pH to 10–12 with NaOH to freebase the product, followed by extraction with methylene chloride.

Recrystallization

Final purification is achieved via recrystallization from methanol or ethanol, yielding >98% purity. The high solubility of by-products in alcoholic solvents ensures effective separation.

Challenges and Mitigation

Regioselectivity Concerns

Competing reactions at N-7 or N-9 positions are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.